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molecular formula C11H12O B145499 3,3-Dimethyl-1-indanone CAS No. 26465-81-6

3,3-Dimethyl-1-indanone

Cat. No. B145499
M. Wt: 160.21 g/mol
InChI Key: QWZAOSKLFKAEOK-UHFFFAOYSA-N
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Patent
US07538243B2

Procedure details

3-Methyl-3-phenyl-butanoic acid (247.2 g, 1.39 mol) was placed in a flask and warmed to 130° C. Sulphuric acid 95% (180 ml) was then added over 4 min and the mixture was stirred at 130° C. for 1 h, after which more sulphuric acid (10 ml) was added. After stirring for 45 min, the dark solution was poured onto ice (500 g) and extracted with hexane (200 ml). The organic phase was washed with NaHCO3 (50 ml), dried (MgSO4) and evaporated. The remaining oil was distilled in vacuo (78°0,065 Torr) to give 3,3-dimethyl-1-indanone (157.5 g).
Quantity
247.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:7])[CH2:3][C:4]([OH:6])=O>S(=O)(=O)(O)O>[CH3:7][C:2]1([CH3:1])[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:4](=[O:6])[CH2:3]1

Inputs

Step One
Name
Quantity
247.2 g
Type
reactant
Smiles
CC(CC(=O)O)(C)C1=CC=CC=C1
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
180 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 130° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 45 min
Duration
45 min
ADDITION
Type
ADDITION
Details
the dark solution was poured onto ice (500 g)
EXTRACTION
Type
EXTRACTION
Details
extracted with hexane (200 ml)
WASH
Type
WASH
Details
The organic phase was washed with NaHCO3 (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The remaining oil was distilled in vacuo (78°0,065 Torr)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(CC(C2=CC=CC=C12)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 157.5 g
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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